2-Methyl-5-(3-thienyl)pyridine
Overview
Description
2-Methyl-5-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . It is also known as Chattopadhyay’s PYT Ligand .
Synthesis Analysis
One method for synthesizing 2-methylpyridines involves the α-methylation of substituted pyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of this compound is C10H9NS . It has a molecular weight of 175.25 .Chemical Reactions Analysis
This compound is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 45-47 °C . It is stored at a temperature of -20°C .Scientific Research Applications
Luminescence Properties in Platinum Complexes
- Research on cyclometallated platinum complexes using derivatives of 2-(2-thienyl)pyridine, including 2-Methyl-5-(3-thienyl)pyridine, has revealed significant insights into their luminescence properties. These platinum complexes exhibit luminescent behavior, useful in photophysical applications (Kozhevnikov et al., 2009).
Electropolymerization Applications
- The compound has been involved in the synthesis and electropolymerization of 3,5-dithienylpyridines. These activities are critical in developing new electrochromic polymers, which are essential in various electronic and optical applications (Krompiec et al., 2008).
Photophysical Characterization
- Studies have been conducted on the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including those similar to this compound, highlighting their potential in antitumor applications. These compounds exhibit notable fluorescence in different mediums, which could be leveraged in medical imaging and drug delivery (Carvalho et al., 2013).
Synthesis of Disperse Dyes
- The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which can be linked to the family of compounds like this compound, has been explored for their application as disperse dyes in textile industries. These derivatives show promising characteristics for polyester fiber dyeing (Ho, 2005).
Catalysis in Organic Synthesis
- The molecule has been referenced in studies related to the catalysis of organic reactions. For instance, the influence of thienyl groups on the oligomerization of ethylene by cobalt(II) catalysis has been examined, underscoring the role of such compounds in catalytic processes (Bianchini et al., 2007).
Mechanism of Action
Target of Action
2-Methyl-5-(3-thienyl)pyridine is primarily used as a ligand in the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . This compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of diverse organic compounds .
Pharmacokinetics
Its molecular weight of 17525 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a diverse set of aryl, heteroaryl, and alkyl substrates , contributing to the advancement of organic chemistry.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH, temperature, and solvent conditions can potentially affect the efficacy and stability of this compound .
Safety and Hazards
Future Directions
2-Methyl-5-(3-thienyl)pyridine has been used in a medicinal chemistry project to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines . It is a valuable chemical product that has been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-(3-thienyl)pyridine plays a significant role in biochemical reactions, particularly as a ligand in metal-catalyzed processes. It is known to interact with various enzymes and proteins, facilitating catalytic activities. For instance, it serves as a ligand for iridium-catalyzed directed C(sp2)-H and C(sp3)-H borylation of diverse substrates . This interaction enhances the efficiency of the catalytic process, making it a valuable component in synthetic chemistry. Additionally, this compound can form complexes with transition metals, which can further participate in redox reactions and other biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with metal ions can modulate the activity of metalloproteins and enzymes involved in critical cellular functions. For example, the compound’s ability to chelate metal ions can affect the function of metalloproteins, leading to alterations in cellular signaling pathways and metabolic processes . Furthermore, this compound has been studied for its potential cytotoxic effects, which can be leveraged in therapeutic applications such as cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The compound’s ability to form coordination complexes with metal ions plays a crucial role in its mechanism of action. These complexes can inhibit or activate enzymatic activities, leading to changes in gene expression and cellular functions . Additionally, the presence of the thienyl group in its structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain enzymatic activities and cellular functions. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity. These findings underscore the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, influencing its metabolic flux and the levels of its metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound to target tissues, enhancing its bioavailability and therapeutic potential. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The presence of specific targeting signals in its structure allows for its selective accumulation in these subcellular compartments, influencing its activity and function. Post-translational modifications, such as phosphorylation and acetylation, can further modulate its localization and interactions with biomolecules.
Properties
IUPAC Name |
2-methyl-5-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-3-9(6-11-8)10-4-5-12-7-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVNMOVUHKSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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